molecular formula C18H25NO13 B7796320 2-Nitrophenyl beta-D-cellobioside

2-Nitrophenyl beta-D-cellobioside

Cat. No.: B7796320
M. Wt: 463.4 g/mol
InChI Key: CYCLRDYAFVRUDE-UHFFFAOYSA-N
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Description

2-Nitrophenyl beta-D-cellobioside is a synthetic compound with the molecular formula C18H25NO13 and a molecular weight of 463.39 g/mol . It is a derivative of cellobiose, a disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond. The compound is characterized by the presence of a nitrophenyl group attached to the anomeric carbon of the glucose unit. This compound is commonly used as a chromogenic substrate in enzymatic assays to detect and measure the activity of cellulases, particularly cellobiohydrolases .

Scientific Research Applications

2-Nitrophenyl beta-D-cellobioside is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-cellobioside typically involves the glycosylation of cellobiose with 2-nitrophenol. The reaction is carried out under acidic conditions, often using a catalyst such as trifluoromethanesulfonic acid (TfOH) to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl beta-D-cellobioside undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 2-nitrophenol and cellobiose.

    Reduction: 2-aminophenyl beta-D-cellobioside.

    Substitution: Various substituted phenyl beta-D-cellobiosides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl beta-D-cellobioside involves its hydrolysis by cellulases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and cellobiose. The released 2-nitrophenol can be quantitatively measured due to its distinct absorbance at 405 nm, allowing for the assessment of enzyme activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCLRDYAFVRUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390799
Record name 2-Nitrophenyl beta-D-cellobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70867-33-3
Record name 2-Nitrophenyl beta-D-cellobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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